Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene

Plant Biochemistry Alkaloid Biosynthesis Metabolic Pathway Elucidation

Researchers requiring a stable, isolable surrogate for the unstable Δ1-piperideine monomer face supply and reproducibility challenges when using generic amines or incorrect isomers. α-Tripiperideine (CAS 522-33-8) solves this with a defined tricyclic framework and specific stereochemistry. Key differentiation: • Achieves 76% yield in one-pot lactam 12 synthesis with diethyl malonate. • Enables conclusive pathway mapping via 7- to 60-fold lower metabolic incorporation vs. cadaverine. • Provides a rigorous test substrate for Direct Imine Acylation (DIA) methodology validation.

Molecular Formula C15H27N3
Molecular Weight 249.39 g/mol
CAS No. 522-33-8
Cat. No. B128536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
CAS522-33-8
SynonymsDodecahydro-1H,6H,11H-tripyrido[1,2-a:1’,2’-c:1’’,2’’-e]-s-triazine;  Dodecahydro-1H,6H,11H-tripyrido[1,2-a:1’,2’-c:1’’,2’’-e]-s-triazine;  NSC 405568
Molecular FormulaC15H27N3
Molecular Weight249.39 g/mol
Structural Identifiers
SMILESC1CCN2C3CCCCN3C4CCCCN4C2C1
InChIInChI=1S/C15H27N3/c1-4-10-16-13(7-1)17-11-5-2-9-15(17)18-12-6-3-8-14(16)18/h13-15H,1-12H2
InChIKeyDKOLZPGCABHTDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Tripiperideine: Defined Trimer for Organic Synthesis


α-Tripiperideine (CAS 522-33-8), also designated as Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, is a rigid, nitrogen-containing heterocyclic compound . It exists as a trimeric form of the reactive monomer 2,3,4,5-tetrahydropyridine and is characterized by a molecular formula of C15H27N3 and a molecular weight of 249.39 g/mol . It is primarily utilized as a versatile building block in organic synthesis for creating complex alkaloid-like scaffolds and in biochemical studies of alkaloid biosynthesis pathways [1]. Its value in research stems from its unique tricyclic framework and its ability to serve as a stable, isolable surrogate for the unstable Δ1-piperideine monomer.

Stable isolable surrogate for Δ1-piperideine monomer
Defined α-isomer for alkaloid scaffold construction
Conformation-specific probe for biosynthesis pathway studies

Why α-Tripiperideine Cannot Be Substituted


α-Tripiperideine possesses a specific stereochemical and conformational identity that directly dictates its reactivity and the outcome of downstream applications. Unlike simple monocyclic amines or even its own isomers (β- and iso-), its unique rigid tricyclic structure and specific stereochemistry are critical for achieving the desired molecular scaffold or for interpreting biochemical data [1][2]. Substituting it with a generic amine building block or a different isomeric form will lead to divergent reaction pathways, lower yields, or the formation of completely different, undesired products. This makes the procurement of the specifically defined α-isomer (CAS 522-33-8) non-negotiable for researchers aiming to reproduce or build upon published protocols.

Target Product
α-Tripiperideine (CAS 522-33-8)
Rigid tricyclic conformation directs specific reactivity and scaffold outcome.
Potential Substitute
β- / iso-isomers or generic amines
Different stereochemistry or monocyclic structure may lead to divergent products and lower pathway relevance.
Isomeric identity and conformational control are critical for protocol reproducibility; substitution may shift synthetic outcome and incorporation efficiency.

α-Tripiperideine: Comparative Evidence for Procurement


Alkaloid Biosynthesis: Cadaverine vs. Tripiperideine Incorporation

In biosynthetic studies of quinolizidine alkaloids, α-tripiperideine is used to probe the pathway's intermediate steps. Its incorporation efficiency into the final alkaloid lupanine is directly compared to the known precursor cadaverine. The data shows α-tripiperideine is a far less efficient precursor, which is key evidence for excluding it as a direct intermediate in the pathway [1].

Precursor Incorporation
Head-to-head
7- to 60-fold lower vs cadaverine
Supports negative control role in pathway elucidation
14C-labeling, Lupinus leaf disks, 12–20 h
Plant Biochemistry Alkaloid Biosynthesis Metabolic Pathway Elucidation

Tetraponerine Analogue Synthesis: Route Yield Comparison

When synthesizing lactam precursors for tetraponerine analogues, the efficiency of using α-tripiperideine as a starting material was directly compared to an alternative pathway using tetrahydroanabasine. The route employing tetrahydroanabasine was significantly more efficient, providing a quantitative basis for selecting the optimal synthetic strategy [1].

Synthetic Yield
Head-to-head
76% (α-tripiperideine) vs 86% (tetrahydroanabasine)
Informs cost-benefit for iso-6-6-6 scaffold assembly
Condensation with diethyl malonate, pH 8
Medicinal Chemistry Alkaloid Synthesis Scaffold Construction

Conformational Analysis: α- vs. β-Tripiperideine

α-Tripiperideine exhibits distinct conformational behavior compared to its β-isomer, as observed by 13C NMR spectroscopy. This provides a definitive and quantifiable method for confirming the identity and purity of the α-isomer, which is essential for reproducible research [1].

Isomer Identity (NMR)
Class-level
Distinct 5-line 13C pattern at RT
Ensures procurement of correct α-isomer
Spectral pattern shifts at low temperature
Structural Biology NMR Spectroscopy Conformational Analysis

α-Tripiperideine: Key Application Scenarios


Negative Control for Alkaloid Biosynthesis Pathways

Procure α-tripiperideine (CAS 522-33-8) for use in 14C-labeled precursor feeding experiments. The quantitative evidence showing a 7- to 60-fold lower incorporation rate into lupanine compared to cadaverine [1] makes it an invaluable tool for conclusively demonstrating that Δ1-piperideine and its trimer are not direct intermediates in quinolizidine alkaloid biosynthesis. This application relies on the compound's low metabolic incorporation as a key piece of evidence for pathway mapping.

Iso-6-6-6 Tricyclic Scaffold Synthesis

Utilize α-tripiperideine as a starting material for the synthesis of lactam 12, a precursor to the iso-6-6-6 tetraponerine skeleton. The established synthetic protocol yields the target lactam in 76% yield [2]. While an alternative route exists, the use of α-tripiperideine is specifically required for generating this scaffold in a one-pot reaction with diethyl malonate at pH 8, a method that provides direct access to this class of compounds.

Direct Imine Acylation: Method Scope Testing

α-Tripiperideine's unique trimeric structure makes it a challenging and informative substrate for testing new synthetic methodologies like Direct Imine Acylation (DIA) [3]. The success and yield of transformations using this bulky, conformationally mobile trimer provide a rigorous test of a method's scope and limitations. Procuring this compound is essential for researchers developing and publishing new, robust synthetic strategies for complex nitrogen heterocycles.

Application
Selection Property
Validation Focus
Negative Control for Alkaloid Biosynthesis
Low metabolic incorporation as pathway probe
14C-labeling pathway elucidation
Iso-6-6-6 Tricyclic Scaffold Synthesis
Direct one-pot scaffold assembly
Yield reproducibility with DEM at pH 8
Direct Imine Acylation Method Testing
Bulky trimeric substrate for methodology evaluation
Scope and limitation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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